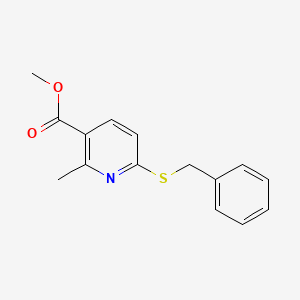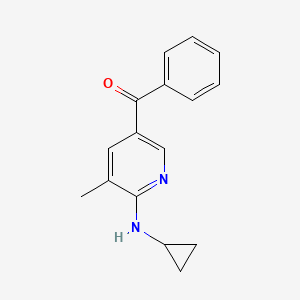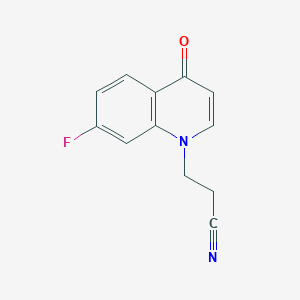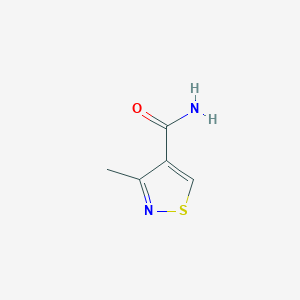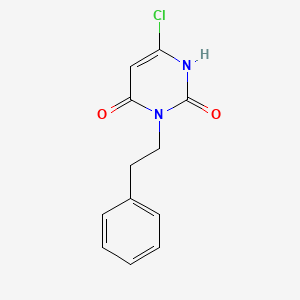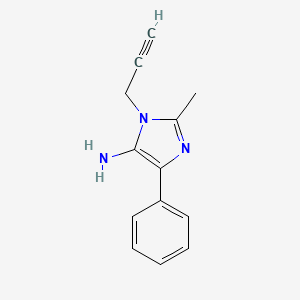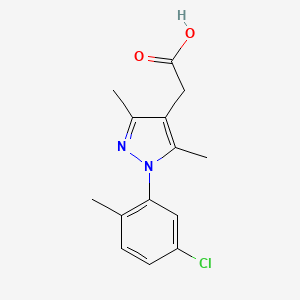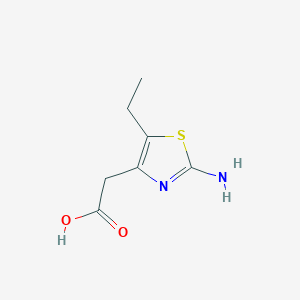
Ethyl 2-(6-ethyl-4-oxoquinolin-1(4H)-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(6-ethyl-4-oxoquinolin-1(4H)-yl)acetate is a quinoline derivative known for its diverse applications in various fields, including chemistry, biology, and medicine This compound features a quinoline core, which is a heterocyclic aromatic organic compound with a nitrogen atom at position 1
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(6-ethyl-4-oxoquinolin-1(4H)-yl)acetate typically involves the reaction of ethyl ester with corresponding anilines. The reaction is carried out at approximately 140°C in the presence of a small amount of dimethylformamide (DMF). The synthesis proceeds smoothly and generally yields good results .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-(6-ethyl-4-oxoquinolin-1(4H)-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, altering the compound’s properties.
Substitution: The ethyl group at position 6 can be substituted with other functional groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Substitution reactions often involve nucleophiles like amines or halides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can exhibit different chemical and biological properties.
Applications De Recherche Scientifique
Ethyl 2-(6-ethyl-4-oxoquinolin-1(4H)-yl)acetate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex quinoline derivatives.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Some derivatives are explored for their potential therapeutic applications, such as diuretics and anti-inflammatory agents.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of ethyl 2-(6-ethyl-4-oxoquinolin-1(4H)-yl)acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific derivative and its intended application.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-Hydroxy-2-methyl-4-oxo-2,4-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxylic acid
- 4-Methoxyanilide derivatives of quinoline
Uniqueness
Ethyl 2-(6-ethyl-4-oxoquinolin-1(4H)-yl)acetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl group at position 6 and the oxo group at position 4 differentiates it from other quinoline derivatives, making it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C15H17NO3 |
|---|---|
Poids moléculaire |
259.30 g/mol |
Nom IUPAC |
ethyl 2-(6-ethyl-4-oxoquinolin-1-yl)acetate |
InChI |
InChI=1S/C15H17NO3/c1-3-11-5-6-13-12(9-11)14(17)7-8-16(13)10-15(18)19-4-2/h5-9H,3-4,10H2,1-2H3 |
Clé InChI |
JQFVDKVVDFZRRJ-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC2=C(C=C1)N(C=CC2=O)CC(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



